

Spectroscopic and Structural Elucidation of Myrrhaterpenoid O: A Technical Overview

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Compound of Interest

Compound Name: Myrrhaterpenoid O

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Myrrhaterpenoid O is a sesquiterpenoid compound that has been isolated from the oleo-gum resin of *Commiphora myrrha*. Its structural elucidation is a critical aspect of natural product chemistry, relying on a combination of modern spectroscopic techniques. This guide provides an in-depth look at the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for **Myrrhaterpenoid O**, along with the experimental protocols for their acquisition.

High-Resolution Mass Spectrometry (HRESIMS) Data

HRESIMS analysis is pivotal in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For **Myrrhaterpenoid O**, the molecular formula was established as $C_{16}H_{20}O_3$.^[1] This was determined through positive-mode HRESIMS, which detected the protonated molecule $[M+H]^+$.^[1]

Parameter	Observed Value	Calculated Value	Ion
m/z	261.1490	261.1485	$[M+H]^+$

Table 1: HRESIMS Data for **Myrrhaterpenoid O**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The structure of **Myrrheterpenoid O** was elucidated using 1D and 2D NMR experiments.^[1] The NMR data for **Myrrheterpenoid O** are consistent with the structure of 2-methoxyfuranoguaia-9-ene-8-one.^{[1][2]}

¹H NMR Spectroscopic Data (CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
1	4.33	dd	
3α	1.28	m	
3β	2.28	m	
4	2.08	m	
5α	2.24	m	
5β	2.72	ddd	
9	6.84	s	
11	3.64	m	
13	1.55	d	
14	2.37	s	
15	1.13	d	
1'-OCH ₃	3.44	s	

Table 2: ¹H NMR Data for **Myrrheterpenoid O**.

¹³C NMR Spectroscopic Data (CDCl₃)

Position	δC (ppm)
1	73.9
2	130.1
3	34.0
4	22.7
5	36.2
6	134.8
7	123.3
8	152.6
9	110.7
10	140.1
11	38.2
12	178.6
13	15.4
14	19.3
15	22.1
1'-OCH ₃	56.2

Table 3: ^{13}C NMR Data for **Myrrheterpenoid O**.

Experimental Protocols

The isolation and structural characterization of **Myrrheterpenoid O** involve a multi-step process.

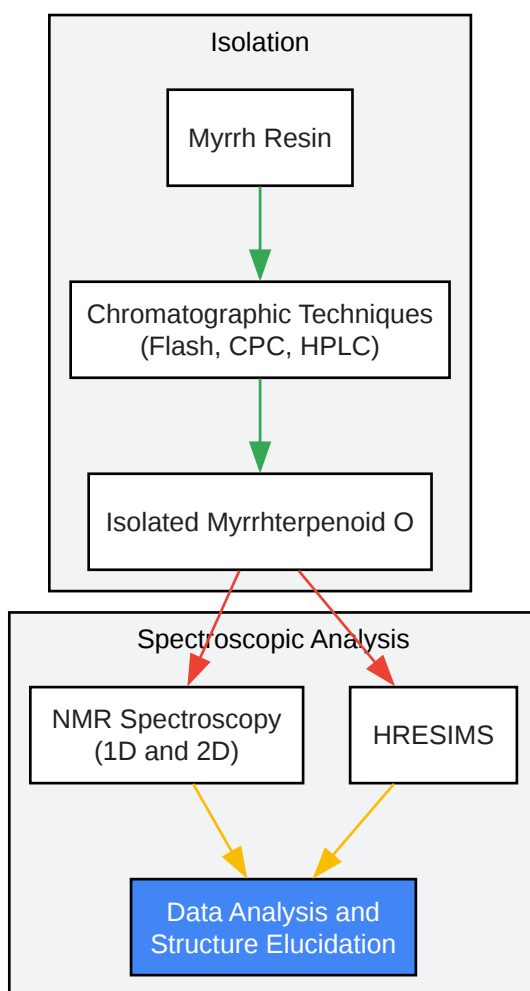
Isolation of Myrrheterpenoid O: The compound was isolated from the resin of myrrh using various chromatographic techniques.^{[1][3]} The general workflow includes initial extraction followed by separation using methods such as silica flash chromatography, centrifugal partition chromatography (CPC), and preparative high-performance liquid chromatography (HPLC).^{[1][3]}

Spectroscopic Analysis: The structure of the isolated compound was determined using NMR spectroscopy and HRESIMS.^{[1][2][3]}

- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (such as COSY, HMBC, and NOESY) NMR spectra were recorded to establish the connectivity and relative stereochemistry of the molecule.^{[3][4]} The spectra were typically acquired on high-field NMR spectrometers, for instance, at 600 MHz for ^1H and 150 MHz for ^{13}C , using deuterated chloroform (CDCl_3) as the solvent.^[2]
- HRESIMS: High-resolution mass spectra were acquired in positive ion mode to determine the accurate mass and molecular formula of the compound.^[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Myrrheterpenoid O**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Myrrheterpenoid O**.

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